The compound (4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester is a derivative of tetrahydroimidazopyridine, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound belongs to the class of imidazopyridines, known for their diverse biological activities, including inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, which is crucial in cancer biology.
This compound is synthesized from the parent structure of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. The classification of this compound falls under organic compounds with potential pharmacological properties. It is particularly noted for its role as a VEGFR-2 kinase inhibitor, making it a subject of interest in drug discovery and development aimed at treating various cancers .
The synthesis of (4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester typically involves several steps:
Technical details regarding these methods can vary based on specific laboratory protocols and desired yields .
The molecular structure of (4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester can be described by its chemical formula and molecular weight of approximately 210.24 g/mol. The compound features a bicyclic imidazopyridine ring system with an acetic acid ethyl ester substituent.
The structural representation includes:
The compound undergoes several chemical reactions typical for esters and amines:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to generate derivatives with improved efficacy against target enzymes like VEGFR-2 .
The mechanism through which (4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester exerts its effects primarily involves inhibition of VEGFR-2 kinase activity. By binding to the active site or allosteric sites on the receptor:
Studies have shown that derivatives of this compound exhibit significant inhibitory activity against VEGFR-2 in vitro, making them candidates for further development in cancer therapies .
Relevant data suggests that these properties contribute to its suitability for pharmaceutical applications .
(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester is primarily explored for:
The ongoing research into this compound highlights its importance as a scaffold for developing new anticancer agents and exploring its full pharmacological potential .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: